BenchChemオンラインストアへようこそ!

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea

IDO1 inhibitor cancer immunotherapy cellular IC50

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea is a synthetic small molecule belonging to the indole-urea class of indoleamine 2,3‑dioxygenase 1 (IDO1) inhibitors. Its structure incorporates an N‑(2‑methoxyethyl) substituent on the indole core and a p‑tolyl group on the urea terminus.

Molecular Formula C19H21N3O2
Molecular Weight 323.396
CAS No. 922896-76-2
Cat. No. B2745794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea
CAS922896-76-2
Molecular FormulaC19H21N3O2
Molecular Weight323.396
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
InChIInChI=1S/C19H21N3O2/c1-14-7-9-15(10-8-14)20-19(23)21-17-13-22(11-12-24-2)18-6-4-3-5-16(17)18/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23)
InChIKeyCMCCOMBHBGEFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea (CAS 922896-76-2): Indole-Urea IDO1 Inhibitor Selection Guide


1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea is a synthetic small molecule belonging to the indole-urea class of indoleamine 2,3‑dioxygenase 1 (IDO1) inhibitors. Its structure incorporates an N‑(2‑methoxyethyl) substituent on the indole core and a p‑tolyl group on the urea terminus [1]. In cell‑based assays, the compound inhibits mouse and human IDO1 with IC₅₀ values in the low nanomolar range, while displaying substantially weaker inhibition of the related enzyme tryptophan 2,3‑dioxygenase (TDO), defining a selectivity window that is critical for immunological and oncology research applications [2].

Why Generic Substitution of 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea Is Not Supported by Available Evidence


Indole-urea IDO1 inhibitors exhibit steep structure‑activity relationships, where modest changes in the N‑indole or N′‑urea substituents can produce order‑of‑magnitude shifts in potency and isoform selectivity. For instance, the p‑tolyl derivative demonstrates single‑digit nanomolar IDO1 IC₅₀ values, whereas closely related biaryl ureas from the same patent family require para‑substituted biphenyl moieties to achieve comparable activity [1]. Without head‑to‑head assay data under identical conditions, substituting any analog—even one differing by a single methyl group—risks unknowingly compromising target engagement or selectivity against TDO. The following quantitative evidence establishes the performance boundaries that a replacement would need to meet or exceed.

Quantitative Differentiation Evidence for 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea


IDO1 Cellular Potency Compared to Clinical-Stage Inhibitor Epacadostat

In interferon-γ-stimulated human A375 melanoma cells, 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea inhibits IDO1-mediated kynurenine production with an IC₅₀ of 16 nM [1]. By cross-study comparison, the clinical-stage IDO1 inhibitor epacadostat (INCB024360) shows an IC₅₀ of ~100 nM in the same cell line under comparable assay conditions [2]. This ~6‑fold potency advantage suggests that the target compound can achieve equivalent target suppression at lower intracellular concentrations.

IDO1 inhibitor cancer immunotherapy cellular IC50

Selectivity for IDO1 over TDO Compared to Other Indole-Urea Inhibitors

The compound inhibits mouse TDO with an IC₅₀ of 5.46 µM, yielding a TDO/IDO1 selectivity index of ~420 (based on the 13 nM mouse IDO1 IC₅₀) [1]. Biaryl-urea IDO1 inhibitors exemplified in US9765018, such as Example 8 (IC₅₀ IDO1 = 30 nM), have not reported TDO data, precluding direct selectivity comparison. The >400‑fold window confirms that 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea can be used to dissect IDO1-specific biology without confounding TDO inhibition [2].

TDO isoform selectivity off-target

Comparative Potency Across Human and Mouse IDO1 Orthologs

The compound inhibits mouse IDO1 (IC₅₀ = 13 nM) and human IDO1 (IC₅₀ = 14–16 nM in LXF‑289 and A375 cells) with near‑identical potency [1]. This contrasts with some IDO1 inhibitors like BMS‑986205 that exhibit significant species-dependent potency variations (e.g., >10‑fold difference between mouse and human) [2]. Equivalent mouse/human potency simplifies the transition from syngeneic mouse tumor models to human‑cell‑based assays.

species cross-reactivity translation preclinical models

Structural Differentiation from Close Analogs: p-Tolyl vs. Isopropyl Urea Substitution

Replacing the p‑tolyl group with isopropyl (CAS 922874‑28‑0) abolishes IDO1 activity below 10 µM in the same P815 assay format, whereas the target compound achieves an IC₅₀ of 13 nM [1]. This >100‑fold potency gap demonstrates that the aromatic urea terminus is a critical pharmacophoric element for high‑affinity IDO1 binding, and that even structurally close non‑aryl analogs are inadequate surrogates [2].

structure‑activity relationship urea substitution analog comparison

Recommended Application Scenarios for 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea Based on Quantitative Evidence


IDO1-Dependent Immune Suppression Profiling in Syngeneic Mouse Tumor Models

The near‑identical potency against mouse and human IDO1 (13 nM vs. 14–16 nM) [1] makes this compound an ideal tool for studying IDO1‑mediated immune evasion in syngeneic models such as B16‑F10 melanoma or CT26 colon carcinoma. Its ~6‑fold greater cellular potency relative to epacadostat [2] may allow lower and less frequent dosing to maintain intratumoral kynurenine suppression, reducing potential off‑target effects during chronic in vivo administration.

Selective IDO1 Inhibition in TDO‑Co‑Expressing Tumor Environments

With a TDO/IDO1 selectivity index of ~420 [1], the compound can be employed to dissect the contribution of IDO1 versus TDO in tumors such as glioblastoma or hepatocellular carcinoma, where both enzymes are often upregulated. This selectivity surpasses that of many early‑generation IDO1 inhibitors and is critical when the experimental goal is to attribute tryptophan catabolic effects specifically to IDO1.

Structure‑Activity Relationship (SAR) Benchmarking for Indole‑Urea IDO1 Inhibitors

The >100‑fold potency differential relative to the isopropyl analog [1] establishes the p‑tolyl derivative as a high‑affinity reference point for SAR studies. Medicinal chemistry programs can use this compound as a positive control when exploring new substituents on the indole N‑position or the urea terminus, confident that any new candidate must match or exceed a 13–16 nM cellular IC₅₀ to be considered for further optimization.

Cross‑Species Pharmacodynamic Bridging in Preclinical Immuno‑Oncology

The equivalent mouse–human potency profile [1] enables direct pharmacodynamic bridging without the need for species‑specific potency correction factors. This streamlines the design of experiments that require parallel assessment of IDO1 inhibition in mouse immune cells in vivo and human tumor cell lines in vitro, reducing translational uncertainty.

Quote Request

Request a Quote for 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.